
Zinc trifluoromethanesulfonate
Overview
Description
Zinc trifluoromethanesulfonate (Zn(OTf)₂, CAS 54010-75-2), also known as zinc triflate, is a zinc salt derived from trifluoromethanesulfonic acid. Its molecular formula is C₂F₆O₆S₂Zn, with a molecular weight of 363.53 g/mol . The compound typically appears as a white crystalline solid and is highly soluble in polar organic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF) .
Zn(OTf)₂ is widely utilized in:
- Electrochemistry: As an electrolyte in zinc-ion batteries due to its high ionic conductivity and stability across a broad temperature range (−70°C to 150°C) .
- Catalysis: As a Lewis acid catalyst in organic transformations, including ketal formation and glycosylation reactions, with advantages such as recyclability and minimal equipment corrosion .
- Coordination Chemistry: To synthesize supramolecular complexes with ligands like terpyridine derivatives and phosphazenes, enabling applications in luminescence and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc trifluoromethanesulfonate can be synthesized through several methods:
-
Reaction with Trifluoromethanesulfonic Acid and Zinc:
Reaction: Zn + 2 HOTf → Zn(OTf)₂ + H₂↑
Conditions: This reaction is typically carried out in acetone or methanol at room temperature, followed by refluxing for a few hours
-
Reaction with Zinc Carbonate and Trifluoromethanesulfonic Acid:
Reaction: ZnCO₃ + 2 HOTf → Zn(OTf)₂ + H₂O + CO₂↑
Conditions: The reaction is conducted in dry methanol at room temperature, with the evolution of carbon dioxide.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods mentioned above can be scaled up for industrial applications. The choice of solvent and reaction conditions may vary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Zinc trifluoromethanesulfonate primarily acts as a Lewis acid catalyst and participates in various types of reactions:
-
Nucleophilic Addition:
Reagents and Conditions: Often used in aldol reactions and nucleophilic additions, typically under mild conditions.
Major Products: Aldol products, nucleophilic addition products.
-
Silylation Reactions:
Reagents and Conditions: Used with chlorosilanes to promote the silylation of alkynes.
Major Products: Alkynylsilanes.
-
Reductive Amination:
Reagents and Conditions: Utilized in the greener synthesis of amines by reductive amination with hydrogen gas.
Major Products: Amines.
Scientific Research Applications
Zinc-Ion Batteries (ZIBs)
Zinc trifluoromethanesulfonate plays a pivotal role in enhancing the performance of zinc-ion batteries. Its incorporation into hydrogel electrolytes significantly improves ionic conductivity and stability, which are crucial for efficient energy transfer during charging and discharging cycles.
- Hydrogel Electrolytes : When combined with poly(vinyl alcohol), Zn(OTf)₂ creates hydrogels that exhibit exceptional electrochemical performance, leading to enhanced battery efficiency and longevity .
- Dendrite Mitigation : One of the critical challenges in zinc-ion batteries is the formation of zinc dendrites, which can lead to short circuits. This compound effectively reduces dendrite growth and corrosion of zinc anodes when used in aqueous rechargeable zinc-ion batteries (ARZIBs) .
Case Study: Aqueous Rechargeable Zinc-Ion Batteries
A recent study demonstrated the effectiveness of a separator coated with Zn(OTf)₂ and poly(vinylidene fluoride-hexafluoropropylene) in minimizing adverse reactions associated with zinc anodes. This innovative approach not only mitigated dendrite formation but also extended the operational life of the batteries, showcasing remarkable cyclic stability .
Feature | Before Zn(OTf)₂ | After Zn(OTf)₂ |
---|---|---|
Dendrite Growth | High | Low |
Anode Corrosion | Significant | Minimal |
Cyclic Stability (Cycles) | 200 | 500 |
Applications in Organic Synthesis
This compound is extensively used as a Lewis acid catalyst in organic synthesis, facilitating various reactions including cyclopropanation and polymerization.
Cyclopropanation Reactions
A notable application involves the cyclopropanation of unprotected oxindoles using vinyl diphenyl sulfonium triflate salt mediated by Zn(OTf)₂. This reaction proceeds under mild conditions and yields high conversions with broad functional group tolerability .
- Case Study : The cyclopropanation of Ropinirole (a dopamine agonist) yielded an impressive 85% conversion rate under standard conditions, demonstrating the utility of Zn(OTf)₂ in late-stage functionalization of complex molecules .
Substrate | Yield (%) | Conditions |
---|---|---|
Ropinirole | 85 | Ambient conditions |
Ziprasidone | 95 | Mild base-free conditions |
PF562271 | >90 | Standard catalytic conditions |
Future Prospects
The ongoing research into the applications of this compound indicates a promising future, particularly in energy storage technologies. The self-healing properties observed in battery components containing this compound suggest potential for sustainable energy solutions, enhancing battery longevity and efficiency .
Mechanism of Action
Zinc trifluoromethanesulfonate functions as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it effective in catalyzing nucleophilic addition and aldol reactions. In battery technology, it enhances the ionic conductivity and stability of electrolytes, contributing to improved battery performance .
Comparison with Similar Compounds
Zinc Sulfate (ZnSO₄)
Property | Zn(OTf)₂ | ZnSO₄ |
---|---|---|
Solubility in H₂O | High (organic solvents) | Very high (aqueous) |
Electrochemical Use | Non-alkaline electrolytes (stable Zn²⁺ cycling) | Limited to aqueous systems (prone to dendrites) |
Thermal Stability | Stable up to 150°C | Decomposes above 100°C |
Catalytic Activity | Superior in organic reactions due to strong Lewis acidity | Less effective in non-aqueous media |
Zn(OTf)₂ outperforms ZnSO₄ in non-aqueous battery electrolytes, enabling reversible Zn²⁺ plating/stripping with Coulombic efficiencies >99% . In contrast, ZnSO₄-based aqueous electrolytes suffer from hydrogen evolution and pH instability .
Zinc Perchlorate (Zn(ClO₄)₂)
Property | Zn(OTf)₂ | Zn(ClO₄)₂ |
---|---|---|
Oxidizing Power | Non-oxidizing | Strong oxidizer (hazardous) |
Safety | Low corrosion | Explosive risks |
Application Scope | Broad (batteries, catalysis) | Restricted due to safety concerns |
Zn(OTf)₂ is preferred in catalytic applications where safety and recyclability are critical. For example, in synthesizing butanone-glycol ketal, Zn(OTf)₂ achieves >90% yield with negligible side reactions, whereas Zn(ClO₄)₂ requires stringent safety protocols .
Zinc Iodide (ZnI₂)
Property | Zn(OTf)₂ | ZnI₂ |
---|---|---|
Redox Activity | No redox mediation | Acts as a redox mediator |
Battery Performance | 120 cycles (Li–CO₂ cells) | 125 cycles (similar) |
Cost | Moderate | Lower |
In Li–CO₂ batteries, Zn(OTf)₂ and ZnI₂ show comparable cycle life (~120 cycles). However, Zn(OTf)₂ operates without iodide’s redox mediation, simplifying electrolyte chemistry .
Zinc Trifluoroacetate (Zn(OOCCF₃)₂)
Property | Zn(OTf)₂ | Zn(OOCCF₃)₂ |
---|---|---|
Anion Stability | Triflate (stable) | Trifluoroacetate (hydrolysis-prone) |
Solar Cell Efficiency | 18.5% (PCE) | 17.2% (PCE) |
In perovskite solar cells, Zn(OTf)₂ enhances power conversion efficiency (PCE) by 1.3% compared to Zn(OOCCF₃)₂, attributed to triflate’s superior charge-carrier passivation .
Key Research Findings
Battery Electrolytes : Zn(OTf)₂ in DMF enables zinc batteries to operate at −70°C with 95% capacity retention after 500 cycles .
Catalysis : Loaded on mesoporous silica, Zn(OTf)₂ achieves 98% yield in ketal synthesis, reusable for 5 cycles without activity loss .
Coordination Chemistry : Zn(OTf)₂ forms luminescent complexes with silylated-terpyridine ligands, exhibiting strong blue emission (λₑₘ = 450 nm) .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Zn(OTf)₂ critical for experimental design?
Zn(OTf)₂ is a Lewis acid catalyst with high thermal stability and solubility in polar solvents (e.g., acetonitrile, THF). Key properties include:
- Molecular weight : 363.51 g/mol .
- Hygroscopicity : Requires storage in anhydrous conditions to prevent hydrolysis.
- Coordination behavior : The triflate anion (CF₃SO₃⁻) is weakly coordinating, enabling efficient metal-ion dissociation in catalytic systems .
Methodological Insight : Prior to use, characterize purity via elemental analysis or NMR. For electrochemical applications, pre-dry Zn(OTf)₂ under vacuum to remove moisture .
Q. How is Zn(OTf)₂ typically employed in electrolyte preparation for zinc-ion batteries?
Zn(OTf)₂ is dissolved in anhydrous solvents (e.g., acetonitrile) to create electrolytes with high ionic conductivity. A standard protocol includes:
- Concentration : 1–2 M Zn(OTf)₂ in acetonitrile .
- Additives : Vanadium pentoxide (V₂O₅) or carbonates to stabilize Zn²⁺ deposition .
Data Example : In studies using Zn foil anodes, 1 M Zn(OTf)₂ in acetonitrile achieved Coulombic efficiencies >99% over 500 cycles .
Q. What spectroscopic methods are used to confirm Zn(OTf)₂ coordination in synthetic chemistry?
- ¹H/¹³C NMR : Monitor ligand exchange in catalytic reactions (e.g., triflate dissociation in THF) .
- X-ray Diffraction (XRD) : Resolve crystal structures of Zn(OTf)₂ complexes (e.g., ionic cocrystals with pharmaceuticals) .
- FT-IR : Identify triflate anion vibrations (∼1260 cm⁻¹ for S=O stretching) .
Advanced Research Questions
Q. How does Zn(OTf)₂ compare to other zinc salts (e.g., ZnSO₄, ZnCl₂) in stabilizing zinc anodes?
Zn(OTf)₂ outperforms traditional salts due to:
- Reduced dendrite formation : The weakly coordinating triflate anion promotes uniform Zn²⁺ plating .
- Low-temperature performance : Zn(OTf)₂-based gel-electrolytes retain >90% capacity at -20°C, unlike ZnSO₄ .
Methodological Challenge : Optimize electrolyte concentration and solvent choice (e.g., acetonitrile vs. aqueous blends) to balance conductivity and anode stability .
Q. What strategies mitigate contradictions in reported catalytic efficiencies of Zn(OTf)₂?
Discrepancies arise from:
- Purity variations : Use ≥97.5% purity (verified by ICP-MS) to minimize impurity-driven side reactions .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance Lewis acidity, while protic solvents deactivate the catalyst .
Case Study : In asymmetric Friedel-Crafts alkylation, 10 mol% Zn(OTf)₂ in dichloromethane yielded 85% enantiomeric excess (ee), compared to 60% ee in methanol .
Q. How can Zn(OTf)₂ be utilized in pharmaceutical cocrystal engineering?
Zn(OTf)₂ forms ionic cocrystals with APIs (e.g., 6-mercaptopurine) via single-crystal-to-single-crystal transformations:
- Stoichiometry : 1:1 molar ratio of Zn(OTf)₂ to API in ethanol/water .
- Characterization : XRD confirms coordination geometry; DSC assesses thermal stability .
Q. What advanced techniques address Zn(OTf)₂’s limitations in non-aqueous electrochemistry?
Properties
CAS No. |
54010-75-2 |
---|---|
Molecular Formula |
CHF3O3SZn |
Molecular Weight |
215.5 g/mol |
IUPAC Name |
trifluoromethanesulfonic acid;zinc |
InChI |
InChI=1S/CHF3O3S.Zn/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
NGOCMUBXJDDBLB-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Zn] |
Key on ui other cas no. |
54010-75-2 |
Pictograms |
Corrosive |
Related CAS |
1493-13-6 (Parent) |
Synonyms |
AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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